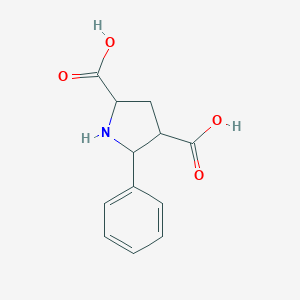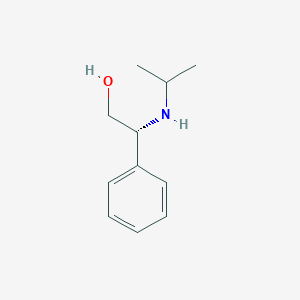
Substance P (6-11), glu(6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substance P (6-11), glu(6)- is a neuropeptide that plays a crucial role in the transmission of pain signals in the nervous system. It is a fragment of the larger peptide substance P, which is found in the nerve fibers of the central and peripheral nervous systems. Substance P (6-11), glu(6)- has been the subject of extensive scientific research due to its potential therapeutic applications in pain management and other neurological disorders.
Mécanisme D'action
Substance P (Substance P (6-11), glu(6)-), glu(6)- exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed in the central and peripheral nervous systems. Activation of the NK1 receptor leads to the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking the NK1 receptor, substance P (Substance P (6-11), glu(6)-), glu(6)- can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, substance P (Substance P (6-11), glu(6)-), glu(6)- has been shown to have a range of biochemical and physiological effects. These include modulation of immune function, regulation of blood pressure and heart rate, and modulation of gastrointestinal function. Substance P (Substance P (6-11), glu(6)-), glu(6)- may also play a role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of substance P (Substance P (6-11), glu(6)-), glu(6)- for lab experiments is its high potency and specificity for the NK1 receptor. This allows researchers to study the effects of blocking the NK1 receptor in a controlled and precise manner. However, one limitation of substance P (Substance P (6-11), glu(6)-), glu(6)- is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on substance P (Substance P (6-11), glu(6)-), glu(6)-. One area of interest is the development of novel analgesic agents based on substance P (Substance P (6-11), glu(6)-), glu(6)- or related peptides. Another area of interest is the investigation of the role of substance P (Substance P (6-11), glu(6)-), glu(6)- in the regulation of mood and behavior, and its potential use in the treatment of mood disorders. Finally, further research is needed to elucidate the long-term effects of substance P (Substance P (6-11), glu(6)-), glu(6)- on immune function, gastrointestinal function, and other physiological processes.
Méthodes De Synthèse
Substance P (Substance P (6-11), glu(6)-), glu(6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process is highly efficient and can be used to produce large quantities of pure substance P (Substance P (6-11), glu(6)-), glu(6)- for research purposes.
Applications De Recherche Scientifique
Substance P (Substance P (6-11), glu(6)-), glu(6)- has been extensively studied for its potential therapeutic applications in pain management and other neurological disorders. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and may also have anti-inflammatory properties. In addition, substance P (Substance P (6-11), glu(6)-), glu(6)- has been investigated for its potential use in the treatment of depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
123067-53-8 |
|---|---|
Nom du produit |
Substance P (6-11), glu(6)- |
Formule moléculaire |
C36H51N7O8S |
Poids moléculaire |
741.9 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
QUPMCECAIWKMMD-ZIUUJSQJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
123067-53-8 |
Séquence |
EFFGLM |
Synonymes |
6-Glu-substance P (6-11) 6-glutamic acid-substance P (6-11) substance P (6-11), Glu(6)- substance P (6-11), glutamic acid(6)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)

